![molecular formula C19H9F3N2O4S2 B2471343 4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide CAS No. 477554-74-8](/img/no-structure.png)

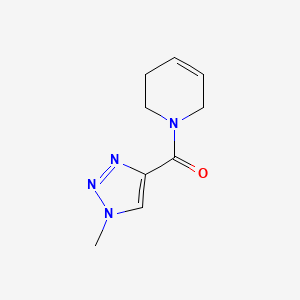

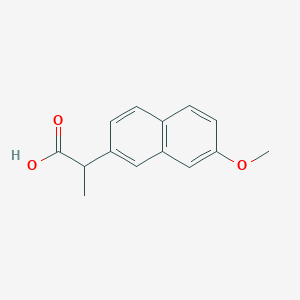

4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide” is a heterocyclic compound. It contains a thiophene moiety, which is a five-membered ring with one sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, by the reaction of thiophen-2-carbaldehyde with rhodanine derivatives, 5-thiophen-2-ylmethylene-2-thioxothiazolidin-4-ones have been synthesized . The resulting alkane carboxylic acids have been used to acylate the biogenic amine tryptamine and its derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, a compound with the formula C15H10O3S was reported to have a monoclinic crystal structure . Another compound with the formula C15H19N3O3S was reported to have a triclinic crystal structure .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the reaction of thiophen-2-carbaldehyde with rhodanine derivatives resulted in the synthesis of 5-thiophen-2-ylmethylene-2-thioxothiazolidin-4-ones .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities A study by Ramaganesh et al. (2010) detailed the synthesis of a series of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide derivatives, highlighting the methodology involving key intermediates and resulting in compounds with varied biological properties, including antibacterial activity (Ramaganesh et al., 2010).

Antimicrobial Activity Raval et al. (2012) discussed the synthesis of 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds under microwave irradiation, noting their significant antibacterial and antifungal activities against a variety of strains, indicating the potential of chromene derivatives in antimicrobial applications (Raval et al., 2012).

Crystal Structure Analysis Research by Reis et al. (2013) on 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives provided insights into their crystal structures, which are fundamental for understanding the molecular interactions and properties of these compounds (Reis et al., 2013).

Antioxidant and Antibacterial Agents Subbareddy and Sumathi (2017) reported the synthesis of 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide derivatives, highlighting their good antioxidant activity and effectiveness as antibacterial agents, showcasing the multifunctional potential of chromene derivatives in medicinal chemistry (Subbareddy & Sumathi, 2017).

Chemical Synthesis and Characterization Lukashenko et al. (2017) described the synthesis of 4H-chromenes and 1H-benzo[f]chromenes with potential for further transformation into various heterocyclic compounds, underlining the versatility of chromene derivatives in chemical synthesis (Lukashenko et al., 2017).

Safety And Hazards

Zukünftige Richtungen

The future directions in the research of similar compounds include the design and discovery of new drug molecules which possibly offers some of the greatest hopes for success in present and future epoch . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Eigenschaften

CAS-Nummer |

477554-74-8 |

|---|---|

Produktname |

4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide |

Molekularformel |

C19H9F3N2O4S2 |

Molekulargewicht |

450.41 |

IUPAC-Name |

4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide |

InChI |

InChI=1S/C19H9F3N2O4S2/c20-19(21,22)16(26)15-13(12-6-3-7-29-12)23-18(30-15)24-17(27)10-8-28-11-5-2-1-4-9(11)14(10)25/h1-8H,(H,23,24,27) |

InChI-Schlüssel |

GCNOBVNFYGIBTL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=NC(=C(S3)C(=O)C(F)(F)F)C4=CC=CS4 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-(trifluoromethylthio)phenyl)amino)formamide](/img/structure/B2471262.png)

![7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one](/img/structure/B2471265.png)

![3,4-Difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2471267.png)

![Methyl 2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2471272.png)

![(Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxy-3-(4-methoxyphenyl)iminoprop-1-en-1-amine](/img/structure/B2471273.png)

![N1-(3-morpholinopropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2471278.png)

![3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B2471281.png)

![Ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2471283.png)